molecular formula C16H28O B1209067 7,11-Hexadecadienal

7,11-Hexadecadienal

Cat. No.: B1209067
M. Wt: 236.39 g/mol
InChI Key: PNIJIQLUXSITRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,11-Hexadecadienal is a high-purity chemical standard essential for advanced research in chemical ecology and entomology . This compound, systematically named hexadeca-7,11-dienal, is characterized by a 16-carbon chain with two double bonds and a terminal aldehyde functional group . It exists in multiple stereoisomeric forms, including the (7Z,11Z)- and (7E,11E)- configurations, each possessing distinct three-dimensional geometries and bioactivities . The primary research value of this compound lies in its role as a semiochemical, particularly in insect communication studies. It functions as a component of lepidopteran pheromone systems, where the specific isomeric ratio is critical for eliciting behavioral responses in target species . Researchers employ this compound in wind tunnel assays and field trapping experiments to study insect mating behaviors and develop sustainable pest management strategies . For laboratory synthesis, routes such as the Wittig reaction between 10-bromodecanol derivatives and appropriate aldehydes, followed by oxidation steps using reagents like pyridinium chlorochromate (PCC) or via Swern oxidation, are commonly employed to produce the target aldehyde . Analytical identification and quantification in biological matrices are reliably performed using Gas Chromatography-Mass Spectrometry (GC-MS) with polar capillary columns, supported by internal standards for accuracy . Please note: This product is intended for research use only (RUO) and is not designed for diagnostic, therapeutic, or human use. Proper safety protocols and handling procedures for laboratory chemicals must be followed.

Properties

Molecular Formula

C16H28O

Molecular Weight

236.39 g/mol

IUPAC Name

hexadeca-7,11-dienal

InChI

InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h5-6,9-10,16H,2-4,7-8,11-15H2,1H3

InChI Key

PNIJIQLUXSITRW-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCCC=CCCCCCC=O

Synonyms

(Z,Z)-7,11-hexadecadienal

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Isomers and Homologs

The table below highlights key structural differences and natural sources of 7,11-hexadecadienal and related compounds:

Compound Name Double Bond Positions Molecular Formula CAS RN Primary Source/Biological Role
This compound 7Z, 11Z C₁₆H₂₈O Not listed Euphorbia kansui (pro-inflammatory)
(Z,Z)-11,13-Hexadecadienal 11Z, 13Z C₁₆H₂₈O 71317-73-2 Synthetic pheromone component
(Z,Z,E)-7,11,13-Hexadecatrienal 7Z, 11Z, 13E C₁₆H₂₆O Not listed Major pheromone of P. citrella
(E,E)-10,12-Hexadecadienal 10E, 12E C₁₆H₂₈O Not listed Sex pheromone of M. vitrata
(9Z,11E)-Hexadecadienal 9Z, 11E C₁₆H₂₈O Not listed Major pheromone of D. saccharalis

Key Observations :

  • Double bond positioning dictates species-specific pheromone activity. For example, (Z,Z,E)-7,11,13-hexadecatrienal is critical for P. citrella attraction, while (9Z,11E)-hexadecadienal is specific to D. saccharalis.
  • Chain length and saturation : The triene analog (C₁₆H₂₆O) exhibits higher volatility and bioactivity in mating disruption compared to dienes .
Table 2: Comparative Bioactivity in Pest Management
Compound Efficacy in Mating Disruption Field Application (Dose) Mechanism of Action
This compound Moderate 1.5 g/ha (blend with triene) Sensory imbalance in insects
(Z,Z,E)-7,11,13-Hexadecatrienal High (13× more effective) 1.5 g/ha (blend) Non-competitive disruption
(E,E)-10,12-Hexadecadienal High (as major component) 100 µg (synthetic lure) Competitive attraction

Key Findings :

  • This compound functions synergistically with trienes in pheromone blends but is less effective alone. For instance, a 3:1 blend of (Z,Z,E)-7,11,13-hexadecatrienal and this compound reduced citrus leafminer infestations by 98% over 221 days .
  • Triene superiority : The additional double bond in (Z,Z,E)-7,11,13-hexadecatrienal enhances receptor binding affinity, making it 13× more potent in disrupting orientation .

Contrasting Roles in Inflammation vs. Antioxidant Activity

  • Pro-inflammatory effects : this compound in Euphorbia kansui activates NF-κB, triggering inflammation .
  • Antioxidant activity : In Bryophyllum pinnatum, trace amounts of this compound contribute to radical scavenging, likely due to aldehyde reactivity with free radicals .
  • Dose-dependent duality : High concentrations in medicinal plants may drive inflammation, whereas low levels in other species exert protective effects.

Preparation Methods

Wittig Reaction-Based Synthesis

The Wittig reaction is a cornerstone in synthesizing unsaturated aldehydes like 7,11-hexadecadienal. In a seminal study, Le Van Vang et al. (2008) synthesized (7Z,11Z,13E)-7,11,13-hexadecatrienal, a structural analog, using a multi-step strategy. Starting with 1,7-heptanediol, bromination with HBr yielded 7-bromoheptan-1-ol, which was converted to a phosphonium salt for Wittig coupling. Reaction with (E)-2-pentenal under anhydrous conditions produced the trienyl intermediate, which was oxidized to the aldehyde using pyridinium chlorochromate (PCC). This method achieved a 62% yield for the target aldehyde but required meticulous HPLC purification to separate geometrical isomers.

Key Data:

  • Reagents : 1,7-heptanediol, HBr, (E)-2-pentenal, PCC.

  • Conditions : Anhydrous THF, −78°C for ylide formation; room temperature for oxidation.

  • Yield : 44–62% after purification.

Swern Oxidation and Chain Elongation

Swern oxidation is pivotal for introducing the aldehyde functional group without over-oxidation. Islam et al. (2019) demonstrated this in synthesizing (11Z,13Z)-hexadecadienal. Starting with 10-bromo-1-decanol, sequential oxidation and protection steps yielded 1,1-diethoxy-10-iododecane. Alkylation with lithium acetylide followed by cis-Wittig olefination with propylidenetriphenylphosphorane generated the conjugated diene. Final Swern oxidation of the alcohol intermediate produced the aldehyde in 23% overall yield.

Key Data:

  • Reagents : 10-bromo-1-decanol, lithium acetylide, propylidenetriphenylphosphorane.

  • Conditions : −20°C for hydroboration; room temperature for Wittig reaction.

  • Yield : 23% over eight steps.

C10 + C3 + C3 Strategy

A modular approach using C10, C3, and C3 building blocks was developed to streamline synthesis. The C10 segment (1,1-diethoxy-10-iododecane) was coupled with a C3 alkyne via lithium-halogen exchange, followed by hydroboration-protonolysis to install the Z-configured double bond. A second C3 unit was introduced via cis-Wittig olefination, and the acetal-protected aldehyde was deprotected to yield this compound. This method minimized isomerization risks and achieved a 95% yield in the final oxidation step.

Biosynthetic Pathways

Recent studies reveal that this compound can also originate biosynthetically. In Chilecomadia valdiviana, linoleic acid (C18:2) undergoes β-oxidation to form (7Z,10Z)-7,10-hexadecadienoic acid, which is subsequently reduced to the aldehyde. Deuterium-labeling experiments confirmed that stearic acid (C18:0) serves as a precursor via Δ11-desaturation and chain-shortening.

Comparative Analysis of Synthetic Methods

Method Starting Material Key Reaction Yield Isomer Purity
Wittig Reaction1,7-HeptanediolWittig Coupling44–62%85–90% (HPLC)
Swern Oxidation10-Bromo-1-decanolcis-Wittig Olefination23%>95%
C10 + C3 + C31,1-DiethoxydecaneHydroboration23%98%
BiosynthesisLinoleic Acidβ-OxidationN/A100% (Z,Z)

Challenges and Optimization Strategies

Isomer Separation

Geometrical isomers (e.g., Z,Z vs. Z,E) are inevitable in Wittig-based syntheses. Preparative HPLC with octadecylsilyl (ODS) columns effectively separates isomers, as demonstrated by Koyano et al. (2008), who achieved 98% purity for (7Z,11Z,13E)-16:Ald.

Oxidative Stability

The terminal aldehyde group is prone to oxidation. Acetal protection during early synthesis stages, as in Islam et al. (2019), prevents undesired side reactions.

Scalability

Large-scale production remains challenging due to low yields in multi-step sequences. Catalytic hydrogenation and continuous-flow systems are under investigation to improve efficiency .

Q & A

Q. What are the validated analytical methods for identifying and quantifying 7,11-Hexadecadienal in biological extracts?

To ensure accurate identification and quantification, gas chromatography-mass spectrometry (GC-MS) with a polar capillary column (e.g., DB-WAX) is recommended. Use internal standards like deuterated analogs for calibration, and validate the method with spike-recovery experiments in relevant matrices (e.g., insect extracts). Statistical significance of concentration differences between sexes or tissues should be confirmed via ANOVA or t-tests, as demonstrated in studies on Eupalamides cyparissias .

Q. What synthetic routes are most efficient for producing this compound in laboratory settings?

A common approach involves the Wittig reaction between 10-bromodecanol derivatives and appropriate aldehydes. For example, (11Z,13Z)-7,11-Hexadecadienal can be synthesized from 10-bromo-1-decanol via iterative oxidation and olefination steps. Optimize yields (>85%) by controlling reaction temperature (0–5°C) and using anhydrous conditions. Purity is verified via NMR and GC-MS .

Q. How is this compound implicated in insect communication systems?

In Lepidoptera, this compound functions as a sex pheromone component. For example, male E. cyparissias secrete it from wing glands to attract females. Behavioral assays (wind tunnel or field trapping) combined with electrophysiological recordings (GC-electroantennography) are used to confirm activity. Note that isomer ratios (e.g., Z,Z vs. Z,E) significantly affect biological efficacy .

Advanced Research Questions

Q. How can multivariate geometric designs resolve contradictions in isomer-specific activity of this compound?

Conflicting data on isomer activity (e.g., attraction vs. mating disruption) can be addressed using response surface models. For Phyllocnistis citrella, a 3:1 blend of (Z,Z,E)-7,11,13-hexadecatrienal and (Z,Z)-7,11-Hexadecadienal was optimal for attraction, but the triene alone was 13× more effective in disrupting mating. Use factorial designs to test component ratios and model interactions via software like JMP or Design-Expert .

Q. What experimental strategies validate the role of this compound in NF-κB-mediated inflammation?

In vitro assays with RAW264.7 macrophages or HEK293T cells transfected with NF-κB reporters are recommended. Treat cells with purified this compound (1–50 µM) and measure pro-inflammatory cytokines (IL-6, TNF-α) via ELISA. Confirm pathway activation via Western blotting for phosphorylated IκBα and nuclear translocation of p65. Compare results with known NF-κB agonists (e.g., LPS) .

Q. How can reproducibility challenges in this compound synthesis be mitigated?

Standardize protocols using IUPAC guidelines and document reaction parameters (e.g., solvent purity, catalyst batch). Share raw NMR/GC-MS data in repositories like Zenodo. Cross-validate yields via interlaboratory studies, as done for pheromone synthesis in Amyelois transitella. Include negative controls (e.g., solvent-only reactions) to rule out contamination .

Q. What statistical frameworks address data variability in field studies on pheromone efficacy?

Use mixed-effects models to account for environmental covariates (temperature, humidity) and spatial autocorrelation. For trap-catch data, apply generalized linear models (Poisson or negative binomial distribution) and report effect sizes with 95% confidence intervals. Meta-analyses of historical datasets can identify trends in efficacy decay over time .

Methodological Considerations

Q. How should researchers manage and archive raw data from this compound studies?

Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Store chromatograms and spectral data in repositories like Metabolights or Dryad.
  • Use standardized metadata templates (ISA-Tab) to describe experimental conditions.
  • Cite datasets with persistent identifiers (DOIs) in publications .

Q. What ethical guidelines apply to chemical ecology studies involving insect collection?

Obtain permits for field collection (e.g., CITES for endangered species). Minimize specimen numbers via optimized experimental design (e.g., factorial ANOVA). For lab-reared insects, adhere to institutional animal care protocols and document euthanasia methods (e.g., freezing) .

Data Presentation Guidelines

Q. How should complex isomer data be visualized in publications?

Use ternary plots to represent blends of this compound isomers. For dose-response curves, apply nonlinear regression (e.g., four-parameter logistic model) and include residual plots. Publish synthetic pathways as annotated reaction schemes with R/S configurations and retention indices .

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